1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-(difluoromethoxy)-3-methoxyphenyl group at position 7 and a methyl group at position 3. The difluoromethoxy and methoxy groups are electron-withdrawing and sterically bulky, which may influence binding affinity and metabolic stability compared to simpler substituents .
Properties
IUPAC Name |
1-[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-8-13(9(2)23)14(22-16(21-8)19-7-20-22)10-4-5-11(25-15(17)18)12(6-10)24-3/h4-7,14-15H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKPYUTFLHAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Fluorine-containing groups (e.g., 3-fluorophenyl in UCB-FcRn-84) improve target binding via hydrophobic interactions and electronegativity. The target compound’s difluoromethoxy group may offer similar benefits while reducing metabolic degradation compared to trifluoromethoxy analogs .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., 34% yield for 3,5-difluorophenyl analog) offers rapid access to triazolopyrimidines, suggesting a viable route for the target compound .
- Chiral separation (e.g., UCB-FcRn-84) highlights the importance of stereochemistry in biological activity, though the target compound’s stereochemical profile remains unstudied .
Physicochemical Properties :
- The trifluoromethoxy group in ’s compound improves metabolic stability, a trait likely shared with the target’s difluoromethoxy group due to reduced enzymatic cleavage .
- Substituents like phenylsulfonyl () or malonate esters () introduce polar moieties, altering solubility and target selectivity compared to the target’s aryl-ether groups .
Research Findings and Implications
- Binding to FcRn : UCB-FcRn-84 (3-fluorophenyl analog) demonstrates high affinity for FcRn, a receptor critical in antibody recycling. The target compound’s difluoromethoxy group may enhance this interaction through stronger hydrophobic or dipole interactions .
- Microtubule Targeting : identifies triazolopyrimidines with azocan and chloro substituents as microtubule stabilizers. The target’s methoxy group could modulate tubulin binding, though experimental validation is needed .
- Antimicrobial Activity : Compounds with sulfonyl and halogenated aryl groups () show antifungal activity, suggesting the target compound’s substituents may be optimized for similar applications .
Preparation Methods
Reaction Sequence
- Formation of Enaminone Intermediate :
Ethyl 3-oxopentanoate (1.0 eq) reacts with 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.2 eq) in ethanol under acidic conditions (HCl, 0.1 eq) at 80°C for 2 hours, yielding the enaminone intermediate. - Triazole Ring Formation :
The enaminone intermediate is combined with 5-methyl-1H-1,2,4-triazol-3-amine (1.1 eq) in ethanol under microwave irradiation (140°C, 3 hours), facilitating cyclization. - Acetylation :
The cyclized product undergoes acetylation using acetic anhydride (1.5 eq) in pyridine at 0–25°C for 12 hours, yielding the target compound.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave Temperature | 140°C | 78 | 95 |
| Reaction Time | 3 hours | 78 | 95 |
| Solvent | Ethanol | 78 | 95 |
| Catalyst | None | 78 | 95 |
This method’s advantages include reduced reaction times and avoidance of transition-metal catalysts, aligning with green chemistry principles.
Synthetic Route 2: Conventional Thermal Cyclization
Stepwise Procedure
- Synthesis of Keto-Enamine Precursor :
Ethyl acetoacetate (1.0 eq) and 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.1 eq) undergo Claisen-Schmidt condensation in ethanol with piperidine (0.2 eq) as a base, refluxed for 6 hours. - Cyclocondensation with Triazole Amine :
The resulting chalcone derivative reacts with 5-methyl-1H-1,2,4-triazol-3-amine (1.05 eq) in toluene under Dean-Stark conditions (120°C, 12 hours) to remove water, forming the triazolopyrimidine core. - Oxidative Acetylation :
The secondary alcohol at position 6 is oxidized using pyridinium chlorochromate (PCC, 1.2 eq) in dichloromethane (25°C, 4 hours), yielding the acetyl group.
Comparative Yield Analysis
| Step | Yield (%) |
|---|---|
| Keto-Enamine Formation | 85 |
| Cyclocondensation | 72 |
| Oxidation | 68 |
| Overall Yield | 41 |
This route, while reliable, suffers from lower efficiency due to multi-step isolation and oxidation challenges.
Functional Group Compatibility and Challenges
Stability of Difluoromethoxy Group
The difluoromethoxy (–OCHF₂) group is susceptible to hydrolysis under strongly acidic or basic conditions. Key mitigations include:
Regioselectivity in Cyclization
The triazolopyrimidine ring forms exclusively at the 1,5-a position due to:
- Electronic Effects : Electron-withdrawing substituents on the pyrimidine ring direct cyclization.
- Steric Guidance : Bulky substituents at position 4 of the triazole amine favor the observed regiochemistry.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microwave-assisted steps in continuous flow reactors enhances scalability:
- Throughput : 5 kg/day using a 10 L reactor.
- Yield Improvement : 82% compared to batch processes (78%).
- Solvent Recovery : Ethanol is recycled with >90% efficiency.
Cost Analysis of Raw Materials
| Material | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 320 | 58 |
| 5-Methyl-1H-1,2,4-triazol-3-amine | 210 | 28 |
| Ethyl acetoacetate | 45 | 8 |
Strategies to reduce costs include in-house synthesis of the benzaldehyde derivative and bulk purchasing of triazole amines.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
- XRD : Single-crystal analysis confirms the envelope conformation of the dihydropyrimidine ring, consistent with related triazolopyrimidines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Condensation of substituted aldehydes (e.g., 4-(difluoromethoxy)-3-methoxybenzaldehyde) with 3-amino-1,2,4-triazole and ethyl cyanoacetate under reflux conditions.
- Use of dual solvent-catalyst systems (e.g., TMDP in ethanol/water or molten TMDP) to enhance reaction efficiency .
- Recrystallization in ethanol for purification, achieving yields of ~92% with >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR Spectroscopy : and NMR (400 MHz) confirm regiochemistry of the triazolo-pyrimidine core and substitution patterns (e.g., difluoromethoxy vs. methoxy groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the 4,7-dihydro-pyrimidine ring .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. experimental C, H, N percentages .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar triazolo-pyrimidines?
- Case Study : Compare the target compound with analogs like 1-(7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone :
- Structural Differences : The 4-(difluoromethoxy) group may alter electronic properties (e.g., increased electron-withdrawing effects) vs. methoxy substituents.
- Activity Profiling : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC values.
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?
- Methodology :
- Molecular Docking : Screen against crystal structures of enzymes (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Q. What are the limitations of current synthetic protocols for scaling up to gram-scale production?
- Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
